![molecular formula C16H19ClN4O2S B2704340 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N,N-diethylacetamide CAS No. 921475-60-7](/img/structure/B2704340.png)
2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N,N-diethylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N,N-diethylacetamide is a compound with a unique chemical structure that has been widely studied in the field of medicinal chemistry. This compound has shown potential in various scientific research applications, including drug discovery and development.
Wissenschaftliche Forschungsanwendungen
Anti-Hepatocellular Carcinoma Activity
Compound 6h, a derivative of 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N,N-diethylacetamide, has demonstrated remarkable anti-hepatocellular carcinoma (HCC) activity. Specifically, it exhibits potent inhibition against HepG2 cells, with an IC50 of 5.62 μM. Additionally, compound 6h suppresses the formation of HepG2 colonies. Mechanistic studies reveal that it effectively inhibits C-RAF/FLT3 kinases, leading to reduced proliferation and migration of HepG2 cells. Furthermore, it induces cell cycle arrest in the G2/M phase and promotes apoptosis. Notably, compound 6h also possesses better aqueous solubility than Sorafenib, an existing anti-HCC drug .
Dual C-RAF/FLT3 Inhibition
Compound 6h targets both C-RAF and FLT3 kinases. Its potent inhibition of C-RAF kinase (98.15%) surpasses that of Sorafenib (96.66%) at 20 μM. This dual inhibition makes it a promising candidate for further investigation as a novel C-RAF/FLT3 inhibitor .
Antitumor and Cytotoxic Activity
Thiazole derivatives, including 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N,N-diethylacetamide, have been explored for their antitumor properties. These compounds exhibit cytotoxic effects on various human tumor cell lines. For instance, a related compound demonstrated potent effects against prostate cancer cells .
Improved Druggability
The incorporation of hydrophilic side moieties in thiazol-urea derivatives aims to enhance their druggability. Compound 6h represents a step forward in achieving this goal, with better aqueous solubility compared to Sorafenib. Such improvements are crucial for successful formulation development of kinase inhibitors .
Potential in Oncology Therapeutics
Given the success of FDA-approved drugs containing thiazole moieties (e.g., Dasatinib, Dabrafenib), exploring novel derivatives like 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N,N-diethylacetamide holds promise for oncology therapeutics. These compounds may target specific kinases or pathways involved in cancer progression .
Wirkmechanismus
Target of action
Thiazole derivatives are known to have diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules . The specific targets of “2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N,N-diethylacetamide” would depend on its specific structure and functional groups.
Mode of action
The mode of action of thiazole derivatives can vary widely depending on their specific structure and functional groups. Some thiazole derivatives act by inhibiting certain enzymes, while others may interact with specific receptors or other cellular targets .
Biochemical pathways
Thiazole derivatives can affect a variety of biochemical pathways, depending on their specific targets. For example, some thiazole derivatives may affect pathways involved in inflammation, pain perception, microbial growth, or cancer cell proliferation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N,N-diethylacetamide” would depend on its specific structure and functional groups. Thiazole derivatives, in general, can have varied pharmacokinetic properties .
Result of action
The molecular and cellular effects of “2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N,N-diethylacetamide” would depend on its specific targets and mode of action. Thiazole derivatives can have a range of effects, from reducing inflammation and pain to inhibiting the growth of microbes or cancer cells .
Action environment
The action, efficacy, and stability of “2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N,N-diethylacetamide” could be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. Thiazole derivatives, in general, can be affected by such factors .
Eigenschaften
IUPAC Name |
2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N,N-diethylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O2S/c1-3-21(4-2)14(22)9-13-10-24-16(19-13)20-15(23)18-12-7-5-11(17)6-8-12/h5-8,10H,3-4,9H2,1-2H3,(H2,18,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWZRVNBLMCTSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CC1=CSC(=N1)NC(=O)NC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.